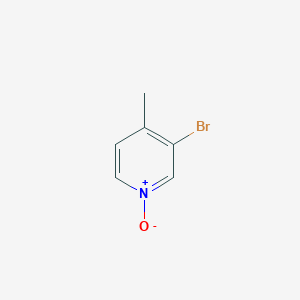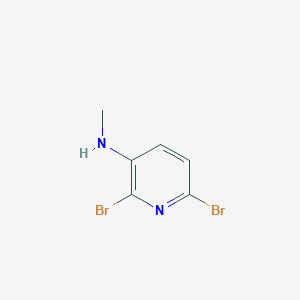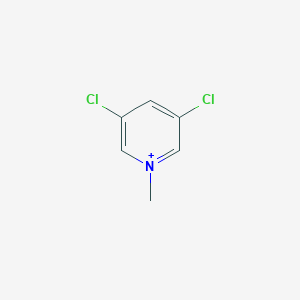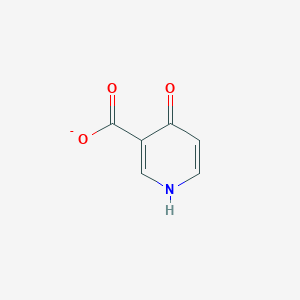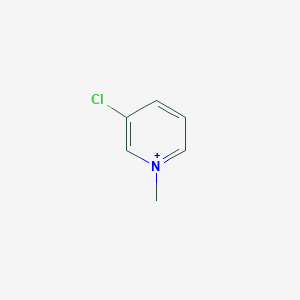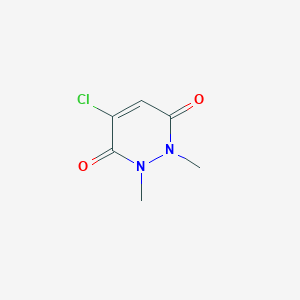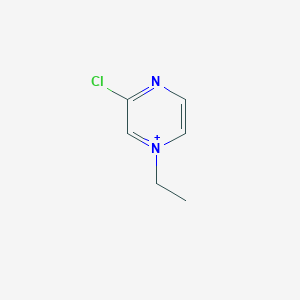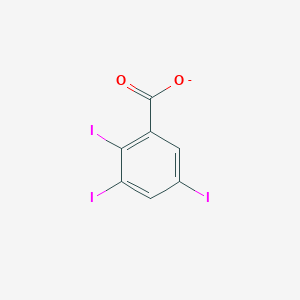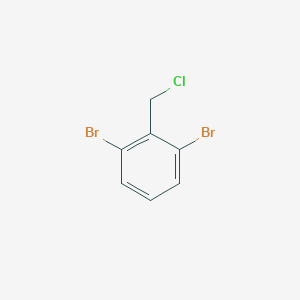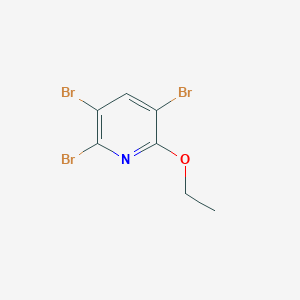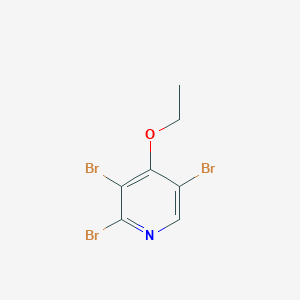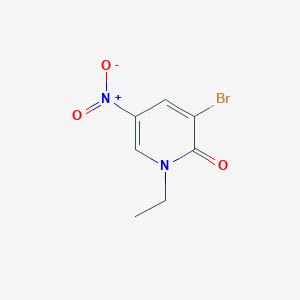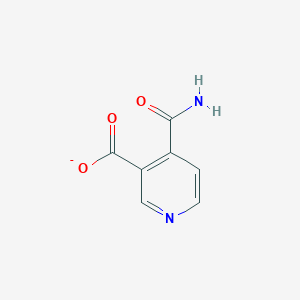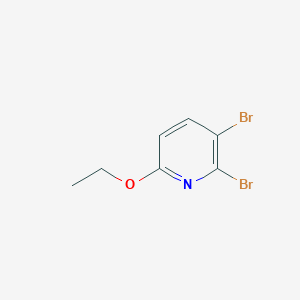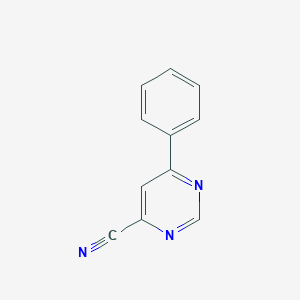
6-Phenylpyrimidine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Phenylpyrimidine-4-carbonitrile is a chemical compound with the molecular formula C11H7N3 . It is a solid substance and has a molecular weight of 181.2 .
Synthesis Analysis
The synthesis of pyrimidines, including 6-Phenylpyrimidine-4-carbonitrile, has been extensively studied . Various methods for the synthesis of pyrimidines are described in the literature . For instance, the synthesis of novel 4-phenylpyrimidine-2(1 H)-thiones has been reported for their potential use as COX-1 and COX-2 inhibitors .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of 6-Phenylpyrimidine-4-carbonitrile includes a phenyl group attached to the 6-position of the pyrimidine ring and a carbonitrile group attached to the 4-position .Chemical Reactions Analysis
Pyrimidines, including 6-Phenylpyrimidine-4-carbonitrile, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Physical And Chemical Properties Analysis
6-Phenylpyrimidine-4-carbonitrile is a solid substance . It has a molecular weight of 181.2 and its IUPAC name is 6-phenyl-4-pyrimidinecarbonitrile .Applications De Recherche Scientifique
Medicinal Chemistry: Anticancer Potential
6-Phenylpyrimidine-4-carbonitrile has been identified as a compound with potential anticancer properties. Pyrimidine derivatives are known to exhibit significant activity against various cancer cell lines. The compound’s structure allows for interaction with biological targets, potentially inhibiting the growth of cancer cells .
Pharmaceutical Research: Anti-inflammatory Agents
In pharmaceutical research, 6-Phenylpyrimidine-4-carbonitrile is explored for its anti-inflammatory effects. Pyrimidine derivatives have shown inhibitory effects against key inflammatory mediators, which could lead to the development of new anti-inflammatory drugs .
Chemical Synthesis: Building Blocks
This compound serves as a versatile building block in chemical synthesis. It can undergo various reactions to form complex molecules, which are essential in the development of new chemical entities for further research and industrial applications .
Biological Research: Protein Kinase Inhibition
In biology, 6-Phenylpyrimidine-4-carbonitrile is studied for its role in protein kinase inhibition. Protein kinases are enzymes that play a crucial role in signal transduction pathways, and their inhibition can lead to important insights into cellular processes .
Industrial Applications: Catalysts and Intermediates
Industrially, 6-Phenylpyrimidine-4-carbonitrile is used as a catalyst and intermediate in various chemical processes. Its reactivity and stability under different conditions make it valuable in large-scale production settings .
Environmental Applications: Green Chemistry
The compound’s potential in green chemistry is being investigated, particularly in the synthesis of environmentally friendly materials and as a catalyst in reactions that minimize waste .
Analytical Chemistry: Chromatography
Finally, in analytical chemistry, 6-Phenylpyrimidine-4-carbonitrile can be utilized in chromatographic methods to help in the separation and analysis of complex mixtures, aiding in the identification and quantification of substances .
Mécanisme D'action
Propriétés
IUPAC Name |
6-phenylpyrimidine-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3/c12-7-10-6-11(14-8-13-10)9-4-2-1-3-5-9/h1-6,8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDXVIQXLHZMRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=NC(=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenylpyrimidine-4-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

